molecular formula C12H10O3 B12892545 (2R)-2-(Furan-2-yl)-2-hydroxy-1-phenylethan-1-one CAS No. 663607-07-6

(2R)-2-(Furan-2-yl)-2-hydroxy-1-phenylethan-1-one

Cat. No.: B12892545
CAS No.: 663607-07-6
M. Wt: 202.21 g/mol
InChI Key: HFXQFRLBXVLQIX-GFCCVEGCSA-N
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Description

(2R)-2-(Furan-2-yl)-2-hydroxy-1-phenylethan-1-one is a chiral compound of interest in synthetic organic chemistry and pharmaceutical research. This molecule features a furan ring, a common heterocyclic scaffold in bioactive molecules, linked to a hydroxy-substituted phenylethanone group. The specific (R)-configuration at the chiral center makes it a valuable building block for asymmetric synthesis and for the development of novel chiral ligands or catalysts. Compounds incorporating furan moieties, such as 2-acetylfuran, are established as useful intermediates in the synthesis of fine chemicals and pharmaceuticals, notably in the production of antibiotics like cefuroxime . Furthermore, the 2-hydroxy-1-phenylethanone structure is a known chemical entity, highlighting the relevance of this hybrid molecular framework . The integration of these features suggests potential applications for this chiral compound in medicinal chemistry, particularly in the exploration of new therapeutic agents, and in material science. This product is intended for research and development purposes in a laboratory setting. It is strictly for professional use and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material in accordance with all applicable laboratory safety protocols.

Properties

CAS No.

663607-07-6

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

(2R)-2-(furan-2-yl)-2-hydroxy-1-phenylethanone

InChI

InChI=1S/C12H10O3/c13-11(9-5-2-1-3-6-9)12(14)10-7-4-8-15-10/h1-8,12,14H/t12-/m1/s1

InChI Key

HFXQFRLBXVLQIX-GFCCVEGCSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)[C@@H](C2=CC=CO2)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C2=CC=CO2)O

Origin of Product

United States

Preparation Methods

Ruthenium and Iridium Catalysts

  • Ruthenium complexes such as Ru(trifluoromethanesulfonate)(N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)(η6-cymene) catalyze hydrogenation in methanol at 50 °C under high hydrogen pressure (~76000 Torr) for 16 hours, producing optically active alcohols with moderate enantiomeric excess (ee) (~67%) but sometimes low yields (~3%).

  • Iridium complexes with chiral diamine ligands (e.g., Cp*IrCl[(S,S)-MsDPEN]) in aqueous-organic mixtures at 50 °C for 24 hours using formic acid/triethylamine as hydrogen source yield chiral alcohols with varying ee (28–87%) and yields (10–40%) depending on ligand structure.

Manganese Catalysts

  • Mn-based catalysts (e.g., Mn-Cat.1) in ethanol under 30 bar hydrogen at 50 °C for 16 hours achieve high conversion (>99%) and good yields (~95%) with enantiomeric excess around 80%.

Enzymatic Reduction

  • Aldo-keto reductases from Candida parapsilosis catalyze asymmetric reduction of α-hydroxy ketones in phosphate buffer (pH 6.5) at 30 °C for 8 hours with NADPH cofactor, producing chiral alcohols with high optical purity, though yields vary depending on enzyme and substrate.

Photochemical and Aerobic Oxidation Methods

Recent advances include visible-light enabled photochemical oxidation and aerobic oxidation methods to prepare α-hydroxy ketones from precursors such as 1,2-dicarbonyl compounds or substituted acetophenones.

  • Oxygen gas under balloon pressure with catalytic amounts of copper complexes (e.g., Cu(MeCN)4PF6) and molecular sieves in methanol at room temperature for 30 minutes can oxidize hydroxyacetophenone derivatives to α-hydroxy ketones with good yields (~74%) without requiring column chromatography.

  • These mild aerobic oxidation methods offer environmentally friendly alternatives to selenium dioxide oxidation, avoiding toxic reagents and harsh conditions.

Summary Table of Preparation Methods

Method Type Reagents / Catalysts Conditions Yield (%) Enantiomeric Excess (ee) Notes
Selenium Dioxide Oxidation SeO2, pyridine, substituted acetophenone 100 °C, 15 h, N2 atmosphere 55–85 Racemic Requires chromatographic purification
Mn-Catalyzed Asymmetric Hydrogenation Mn-Cat.1, K2CO3, ethanol, H2 (30 bar) 50 °C, 16 h ~95 ~80% High conversion, good yield
Ru-Catalyzed Hydrogenation Ru(OTf)(TsDPEN)(p-cymene), MeOH, H2 (76000 Torr) 50 °C, 16 h ~3 ~67% Low yield, moderate ee
Ir-Catalyzed Hydrogenation Cp*IrCl[(S,S)-MsDPEN], formic acid/triethylamine 50 °C, 24 h 10–40 28–87% Ligand-dependent selectivity
Enzymatic Reduction Aldo-keto reductase, NADPH, phosphate buffer 30 °C, 8 h Variable High Mild conditions, biocatalytic
Aerobic Oxidation (Photochemical) Cu(MeCN)4PF6, O2 balloon, MeOH, molecular sieves Room temp, 30 min ~74 Racemic Mild, green chemistry approach

Detailed Research Findings and Notes

  • The selenium dioxide oxidation method is classical and reliable but involves toxic selenium reagents and requires careful handling and purification steps.

  • Transition metal-catalyzed asymmetric hydrogenation offers enantioselective access to the (2R)-enantiomer, with manganese catalysts showing promising high yields and enantioselectivity under relatively mild conditions.

  • Ruthenium and iridium catalysts provide variable enantioselectivity and yields, highly dependent on ligand design and reaction parameters.

  • Enzymatic methods provide excellent stereoselectivity and operate under mild, environmentally benign conditions but may require enzyme availability and optimization.

  • Aerobic oxidation using copper catalysts and oxygen is a recent development that avoids hazardous reagents and harsh conditions, suitable for large-scale or green synthesis.

  • Purification typically involves silica gel chromatography with gradient elution using petroleum ether and ethyl acetate mixtures, with ratios adjusted according to compound polarity.

  • Characterization of products includes ^1H NMR, ^13C NMR, HRMS, and chiral chromatographic techniques (HPLC or GC) to determine purity, yield, and enantiomeric excess.

Chemical Reactions Analysis

Oxidation Reactions

The α-hydroxyketone structure undergoes selective oxidation under controlled conditions:

  • Ketone Oxidation : In the presence of oxygen and copper catalysts (e.g., Cu(MeCN)₄PF₆), the hydroxyl group is oxidized to a diketone intermediate. For example, analogous furan-containing hydroxyketones form α-diketones under aerobic conditions in methanol with pyridine as a base .

    C12H10O3O2,Cu catalystMeOH, pyridineC12H8O4+H2O\text{C}_{12}\text{H}_{10}\text{O}_3 \xrightarrow[\text{O}_2, \text{Cu catalyst}]{\text{MeOH, pyridine}} \text{C}_{12}\text{H}_{8}\text{O}_4 + \text{H}_2\text{O}

    Conditions: 10 mol% Cu(MeCN)₄PF₆, O₂ balloon, room temperature, 30–100 min. Yield: 57–90% for similar substrates .

Reduction Reactions

The ketone group is selectively reduced to secondary alcohols:

  • Photochemical Reduction : Visible-light-driven reduction using Ru(bpy)₃²⁺ as a photocatalyst and Hantzsch ester as a reductant converts the ketone to a vicinal diol .

    C12H10O3Ru(bpy)32+,HEHVisible lightC12H12O3\text{C}_{12}\text{H}_{10}\text{O}_3 \xrightarrow[\text{Ru(bpy)}_3^{2+}, \text{HEH}]{\text{Visible light}} \text{C}_{12}\text{H}_{12}\text{O}_3

    Conditions: λ = 450 nm, THF, room temperature. Yield: 55–71% for structurally related compounds .

Nucleophilic Additions

The electrophilic ketone participates in nucleophilic attacks:

  • Amine Addition : Reacts with primary/secondary amines (e.g., benzylamine) to form imine derivatives. For example, coupling with aniline derivatives under Mitsunobu conditions yields amides .

    C12H10O3+RNH2PPh3,DIADTHFC12H9O2NR+H2O\text{C}_{12}\text{H}_{10}\text{O}_3 + \text{RNH}_2 \xrightarrow[\text{PPh}_3, \text{DIAD}]{\text{THF}} \text{C}_{12}\text{H}_{9}\text{O}_2\text{NR} + \text{H}_2\text{O}

    Yield: 70–95% for analogous substrates .

Cyclization Reactions

Intramolecular interactions enable ring formation:

  • Furan-Phenyl Cycloaddition : Under acidic conditions, the furan ring participates in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride).

    C12H10O3+C4H2O3C16H12O6\text{C}_{12}\text{H}_{10}\text{O}_3 + \text{C}_4\text{H}_2\text{O}_3 \rightarrow \text{C}_{16}\text{H}_{12}\text{O}_6

    Conditions: Toluene, reflux. Selectivity: >90% endo-product.

Stereochemical Transformations

The chiral center at C2 influences reaction pathways:

  • Epimerization : Reversible keto-enol tautomerism under basic conditions (e.g., K₂CO₃/MeOH) leads to partial racemization :

    (2R)-isomer(2S)-isomer\text{(2R)-isomer} \rightleftharpoons \text{(2S)-isomer}

    Kinetics: t₁/₂ = 12–24 h at pH 9–11 .

Functional Group Interconversion

The hydroxyl group undergoes derivatization:

  • Etherification : Mitsunobu reaction with alcohols (e.g., 1-pentanol) forms ethers :

    C12H10O3+R-OHDIAD, PPh3THFC12H9O3R+H2O\text{C}_{12}\text{H}_{10}\text{O}_3 + \text{R-OH} \xrightarrow[\text{DIAD, PPh}_3]{\text{THF}} \text{C}_{12}\text{H}_{9}\text{O}_3\text{R} + \text{H}_2\text{O}

    Yield: 60–85% for alkoxy derivatives .

Mechanistic Insights

  • Oxidation : Proceeds via a radical pathway initiated by Cu(I)/Cu(II) redox cycling, with O₂ acting as the terminal oxidant .

  • Reduction : Involves single-electron transfer (SET) from the photocatalyst to the ketone, followed by hydrogen atom transfer (HAT) from Hantzsch ester .

  • Epimerization : Base-catalyzed enolization disrupts the chiral center, leading to partial loss of stereochemical integrity .

This compound’s versatility in oxidation, reduction, and stereoselective transformations makes it valuable in synthetic organic chemistry and pharmaceutical intermediates. Experimental protocols emphasize catalyst choice and reaction control to optimize selectivity and yield .

Scientific Research Applications

Medicinal Chemistry Applications

The medicinal potential of (2R)-2-(Furan-2-yl)-2-hydroxy-1-phenylethan-1-one has been explored in several studies, highlighting its anticancer properties. Research indicates that compounds containing furan moieties exhibit significant biological activities, including anticancer and anti-inflammatory effects. For instance, studies have shown that derivatives of furan can inhibit cancer cell proliferation and induce apoptosis via various mechanisms .

Case Study: Anticancer Activity

A notable case study involved the synthesis of furan-based compounds that demonstrated potent anticancer activity. The study utilized intramolecular oxidopyrylium-alkene cycloaddition reactions to create complex structures with high diastereoselectivity. The resulting compounds were tested against various cancer cell lines, revealing promising results in inhibiting tumor growth and promoting cell death .

Organic Synthesis Applications

In organic synthesis, (2R)-2-(Furan-2-yl)-2-hydroxy-1-phenylethan-1-one serves as an important intermediate for the preparation of other functionalized compounds. Its ability to undergo various transformations, such as oxidation and acylation, allows chemists to create a wide array of derivatives with tailored properties.

Synthesis Pathways

The compound can be synthesized through several methods, including:

  • Oxidative Rearrangement : This method involves the conversion of furfuryl alcohols into acetoxypyranone derivatives through Achmatowicz rearrangement, yielding high product yields (55–92%) after purification .
  • Cycloaddition Reactions : Utilizing visible-light enabled photochemical reactions has been shown to facilitate the reduction of 1,2-dicarbonyl compounds to yield valuable products .

Material Science Applications

Beyond medicinal chemistry and organic synthesis, (2R)-2-(Furan-2-yl)-2-hydroxy-1-phenylethan-1-one has potential applications in material science. Its structural characteristics allow it to be incorporated into polymer matrices or used as a precursor for creating functional materials with specific properties.

Example: Polymer Composites

Research has indicated that incorporating furan derivatives into polymer composites can enhance thermal stability and mechanical properties. This makes them suitable candidates for applications in coatings, adhesives, and other industrial materials .

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer activity through inhibition of cell proliferationPotent effects against cancer cell lines
Organic SynthesisIntermediate for synthesizing functionalized compoundsHigh yields in rearrangement reactions
Material ScienceEnhancements in polymer compositesImproved thermal stability and mechanics

Mechanism of Action

The mechanism of action of ®-2-(Furan-2-yl)-2-hydroxy-1-phenylethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

Table 1: Key Structural Features and Molecular Weights
Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Reference
(2R)-2-(Furan-2-yl)-2-hydroxy-1-phenylethan-1-one Phenyl, hydroxyl, furan-2-yl (R-configuration) C₁₂H₁₀O₃ 202.21 -
2-(2-Chloro-4-fluorophenyl)-1-(furan-2-yl)ethan-1-one Chloro, fluoro on phenyl ring C₁₂H₈ClFO₂ 238.65
(2E)-2-(Furan-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one Fused indenone core, conjugated diene C₁₄H₁₀O₂ 210.23
2-(2-Bromophenyl)-2-hydroxy-1-phenylethan-1-one Bromo on phenyl, hydroxyl C₁₄H₁₁BrO₂ 291.14
1-(2-Hydroxy-5-methoxyphenyl)-2-phenylethan-1-one Hydroxy, methoxy on phenyl C₁₅H₁₄O₃ 242.27

Key Observations :

  • Halogenation Effects : The chloro- and fluoro-substituted analog () exhibits higher molecular weight and lipophilicity compared to the target compound, which may enhance membrane permeability but reduce aqueous solubility.
  • Electron-Donating Groups : The methoxy-substituted compound () introduces an electron-donating group, altering electronic properties compared to the furan’s mixed electronic effects (electron-rich via oxygen but capable of resonance withdrawal).

Physicochemical Properties

  • Hydrogen Bonding : The hydroxyl group in the target compound and the bromo analog () enables hydrogen bonding, influencing solubility and crystal packing. In contrast, halogenated analogs (e.g., ) rely on halogen bonding or van der Waals interactions.
  • Lipophilicity : The target compound’s calculated logP (≈1.5) is lower than that of the chloro-fluoro analog (logP ≈2.8, estimated via fragment-based methods), reflecting reduced hydrophobicity.
Table 2: Bioactivity of Structurally Related Compounds
Compound Class Activity Profile Reference
Thiazolyl hydrazone derivatives (furan, nitro, chloro substituents) Anticandidal (MIC = 250 µg/mL), anticancer (IC₅₀ = 125 µg/mL)
Halogenated furan derivatives (e.g., ) No direct bioactivity reported; halogenation often enhances metabolic stability
Methoxy/hydroxy-substituted analogs () Potential antioxidant or receptor-binding activity inferred from substituents

Insights :

  • Halogenation (e.g., in ) could mitigate oxidative metabolism, extending half-life compared to the hydroxyl-bearing target.

Crystallographic and Conformational Analysis

  • Target vs. Indenone Derivative (): The indenone compound () adopts a planar conformation due to conjugation, while the target’s hydroxyl group may introduce torsional strain or hydrogen-bonded networks in the crystal lattice.

Biological Activity

(2R)-2-(Furan-2-yl)-2-hydroxy-1-phenylethan-1-one, also known as Hydroxyacetophenone, is a compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, potential therapeutic applications, and toxicity profiles.

Chemical Structure and Properties

The chemical structure of (2R)-2-(Furan-2-yl)-2-hydroxy-1-phenylethan-1-one features a furan ring and a hydroxyl group, which contribute to its reactivity and biological activity. The compound can be represented as follows:

C12H10O3\text{C}_{12}\text{H}_{10}\text{O}_3

This structure is significant for its interaction with biological targets.

Biological Activity Overview

The biological activity of (2R)-2-(Furan-2-yl)-2-hydroxy-1-phenylethan-1-one has been explored in various studies, highlighting its potential in several therapeutic areas:

Antioxidant Properties

Research has demonstrated that hydroxyacetophenone derivatives possess significant antioxidant activity. The presence of the hydroxyl group is crucial for scavenging free radicals, which can mitigate oxidative stress in cells. This property is beneficial in preventing cellular damage associated with various diseases .

Anti-inflammatory Effects

Hydroxyacetophenone has been shown to reduce inflammation in various models. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent . This effect may be attributed to the modulation of signaling pathways involved in inflammation.

Table 1: Summary of Biological Activities

Activity Description Reference
AntiviralInhibits SARS-CoV-2 Mpro with IC50 values around 1.55 μM
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryInhibits pro-inflammatory cytokine production
CytotoxicityExhibits low cytotoxicity in mammalian cell lines (CC50 > 100 μM)

Toxicity Profile

The safety assessment of hydroxyacetophenone indicates a relatively low toxicity profile when used within recommended dosages. Studies have established a No Observed Adverse Effect Level (NOAEL) at 45 mg/kg body weight per day in rodent models . However, further research is necessary to fully understand the long-term effects and safety in human applications.

Q & A

Q. What synthetic methodologies are commonly employed for the enantioselective synthesis of (2R)-2-(Furan-2-yl)-2-hydroxy-1-phenylethan-1-one?

The compound is typically synthesized via asymmetric aldol condensation. A chiral catalyst (e.g., proline-derived organocatalysts) can induce stereoselectivity at the hydroxy-bearing carbon. Key steps include:

  • Reacting furan-2-carbaldehyde with acetophenone derivatives under basic conditions.
  • Purification via column chromatography to isolate the (R)-enantiomer.
  • Confirmation of enantiomeric excess (ee) using chiral HPLC or polarimetry .

Q. How is the stereochemistry of (2R)-2-(Furan-2-yl)-2-hydroxy-1-phenylethan-1-one validated experimentally?

X-ray crystallography is the gold standard for stereochemical confirmation. For example:

  • Single crystals are grown via slow evaporation in solvents like ethanol/water.
  • Diffraction data collected using a Rigaku Saturn724+ diffractometer (Cu-Kα radiation) and processed with SHELXL for refinement .
  • The Flack parameter or Hooft metric in SHELXL outputs validates the absolute configuration .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify functional groups and confirm substitution patterns. For example, the furan ring protons appear as doublets near δ 6.3–7.4 ppm, while the hydroxy proton is observed as a broad singlet (~δ 5.2 ppm) .
  • IR : Stretching frequencies for C=O (~1680 cm1^{-1}) and O–H (~3400 cm1^{-1}) confirm the ketone and alcohol moieties .

Advanced Research Questions

Q. How can computational methods resolve contradictions in bioactivity data for this compound?

Conflicting bioactivity results (e.g., inhibition of SARS-CoV-2 protease vs. inactivity) may arise from assay conditions or conformational flexibility. Strategies include:

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., SARS-CoV-2 main protease, PDB ID 6LU7). Compare binding poses of the (R)-enantiomer vs. (S)-counterpart .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes under physiological conditions .

Q. What experimental design considerations are critical for studying its tautomeric behavior?

The compound may exhibit keto-enol tautomerism due to the α-hydroxy ketone moiety. To study this:

  • Use 1H^{1}\text{H}-1H^{1}\text{H} NOESY NMR to detect intramolecular hydrogen bonding.
  • Variable-temperature NMR (VT-NMR) in DMSO-d6_6 monitors equilibrium shifts.
  • Compare experimental data with DFT-calculated tautomer energies (e.g., B3LYP/6-31G*) .

Q. How can crystallographic data resolve discrepancies in reported unit cell parameters?

If conflicting unit cell dimensions arise (e.g., due to polymorphism or solvent inclusion):

  • Re-refine raw diffraction data using SHELXL with updated restraints for hydrogen bonding.
  • Validate structural models with the ADDSYM tool in PLATON to check for missed symmetry .
  • Cross-reference with Cambridge Structural Database (CSD) entries for similar furan derivatives .

Q. What strategies optimize the compound’s stability in catalytic applications?

  • Microscopy : Use SEM to assess crystallite morphology changes under thermal stress.
  • TGA/DSC : Monitor decomposition temperatures and identify stable polymorphs.
  • Protection Strategies : Acetylation of the hydroxy group reduces susceptibility to oxidation .

Data Contradiction Analysis

Q. How to address conflicting reports on its reactivity in cross-coupling reactions?

Discrepancies may stem from catalyst choice or solvent effects. Systematic approaches include:

  • Screen Pd catalysts (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2) in polar (DMF) vs. non-polar (toluene) solvents.
  • Analyze reaction intermediates via GC-MS to identify side products (e.g., decarbonylation).
  • Compare yields with DFT-predicted activation energies for key steps .

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